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Introduction

2-(2-Hydroxy-2-phenylethoxy)phenol is a molecule of interest in organic synthesis and
medicinal chemistry, incorporating several key functional groups: a phenol, a secondary
alcohol, an ether linkage, and two distinct aromatic rings. A comprehensive understanding of its
chemical structure is paramount for its application in research and development. This technical
guide provides an in-depth analysis of the spectroscopic data for 2-(2-Hydroxy-2-
phenylethoxy)phenol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers,
scientists, and drug development professionals, offering not just the data, but also the
underlying principles and experimental considerations for its accurate interpretation. The
spectroscopic data for this compound is available in public repositories, including SpectraBase
and the NIST Mass Spectrometry Data Center, accessible via the PubChem Compound ID:
555174.[1]

Molecular Structure and Atom Labeling
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For clarity in the subsequent spectroscopic analysis, the atoms of 2-(2-Hydroxy-2-
phenylethoxy)phenol are systematically labeled. This labeling will be used consistently
throughout this guide.

Figure 1: Molecular structure and atom labeling of 2-(2-Hydroxy-2-phenylethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR spectra provide detailed information about the chemical
environment of each nucleus.

Experimental Protocol: 'H NMR Spectroscopy

A representative protocol for acquiring a *H NMR spectrum is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Hydroxy-2-
phenylethoxy)phenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de) in a
standard 5 mm NMR tube. The choice of solvent is critical; for instance, using DMSO-de
allows for the observation of exchangeable protons like those in hydroxyl groups.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

» Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral
width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a
relaxation delay of 1-2 seconds.

» Referencing: The chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS) at 0.00 ppm.

'H NMR Data Interpretation

The following table summarizes the predicted *H NMR spectral data for 2-(2-Hydroxy-2-
phenylethoxy)phenol.
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Predicted
Proton(s) Chemical Shift Multiplicity Integration Notes
(ppm)
) Protons on the
Aromatic (C2'-H i .
7.25-7.45 Multiplet 5H monosubstituted
to C6'-H) ]
phenyl ring.
. Protons on the
Aromatic (C3"-H ) )
6.80 - 7.10 Multiplet 4H ortho-substituted
to C6"-H) _
phenol ring.
Methine proton
adjacent to the
Doublet of
Ca-H ~5.10 1H hydroxyl group
doublets
and ether
oxygen.
Methylene
) protons adjacent
Cp-H2 ~4.20 Multiplet 2H
to the ether
oxygen.
8.5-9.5 (in ) Phenolic
Ar-OH Singlet (broad) 1H
DMSO-de) hydroxyl proton.
5.0-6.0 (in ) Alcoholic
Ca-OH Singlet (broad) 1H
DMSO-ds) hydroxy! proton.
Expert Analysis:

e The aromatic protons on the monosubstituted phenyl ring (C2'-H to C6'-H) are expected to

appear as a complex multiplet in the downfield region (7.25-7.45 ppm) due to their relatively

similar chemical environments.

e The protons on the ortho-substituted phenolic ring (C3"-H to C6"-H) will also form a multiplet

but at a slightly more upfield region (6.80-7.10 ppm) due to the electron-donating effect of the

hydroxyl and ether groups.
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e The methine proton (Ca-H) is significantly deshielded by both the adjacent oxygen of the
hydroxyl group and the ether linkage, resulting in a downfield shift to around 5.10 ppm. Its
multiplicity as a doublet of doublets arises from coupling to the diastereotopic methylene
protons (Cp-H2).

o The methylene protons (Cp-Hz) are diastereotopic due to the adjacent chiral center (Ca) and
will appear as a complex multiplet around 4.20 ppm.

e The signals for the phenolic and alcoholic hydroxyl protons are typically broad and their
chemical shifts are highly dependent on solvent, concentration, and temperature. In a
solvent like DMSO-de, which minimizes proton exchange, these signals are more readily
observed.

Experimental Protocol: 2*C NMR Spectroscopy

A standard protocol for 13C NMR spectroscopy is as follows:

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated
solvent) is generally required compared to *H NMR.

 Instrumentation: A broadband probe on a 100 MHz (or higher, corresponding to the *H
frequency) spectrometer is used.

o Data Acquisition: Proton-decoupled mode is standard to produce a spectrum with singlets for
each unique carbon. A larger number of scans is typically necessary to obtain a good signal-
to-noise ratio.

13C NMR Data Interpretation

The predicted 13C NMR chemical shifts for 2-(2-Hydroxy-2-phenylethoxy)phenol are
presented in the table below.
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Predicted Chemical Shift

Carbon(s) Notes
(ppm)

Aromatic carbon bearing the
C1" ~147

ether oxygen.

Aromatic carbon bearing the
c2" ~145

hydroxyl group.

Quaternary aromatic carbon of
c1' ~140 _

the phenyl ring.
c4, Cc4" ~129 Aromatic CH carbons.
Cc2', C6', C6" ~128 Aromatic CH carbons.
C3', Cq' ~126 Aromatic CH carbons.
c5" ~121 Aromatic CH carbon.
c3" ~115 Aromatic CH carbon.

Methylene carbon attached to
Cp ~75

the ether oxygen.

Methine carbon bearing the
Ca ~72

hydroxyl group.

Expert Analysis:

e The aromatic carbons attached to oxygen atoms (C1" and C2") are the most deshielded,

appearing at approximately 147 and 145 ppm, respectively.

e The other aromatic carbons appear in the typical range of 115-140 ppm. The specific shifts

are influenced by the substitution pattern on each ring.

e The aliphatic carbons, Ca and C[3, are also deshielded by the attached oxygen atoms and

resonate around 72 and 75 ppm, respectively.

Infrared (IR) Spectroscopy
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IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule by detecting the vibrations of chemical bonds.

Experimental Protocol

A common method for obtaining an IR spectrum of a solid sample is:

o Sample Preparation (ATR): A small amount of the solid sample is placed directly on the
crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is collected first and automatically subtracted from the sample
spectrum.

IR Data Interpretation
The following table highlights the key expected IR absorption bands for 2-(2-Hydroxy-2-

phenylethoxy)phenol.

Wavenumber (cm~?) Vibration Functional Group

3500 - 3200 (broad) O-H stretch Alcohol and Phenol (H-

bonded)

3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Aliphatic

1600 - 1450 C=C stretch Aromatic ring

1250 - 1050 C-O stretch Ether, Alcohol, Phenol
Expert Analysis:

e The most prominent feature in the IR spectrum is expected to be a broad and strong
absorption band in the 3500-3200 cm~1 region, which is characteristic of the O-H stretching
vibrations of the hydrogen-bonded alcohol and phenol groups.
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Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000
cm~1, while aliphatic C-H stretches from the ethoxy bridge will be just below 3000 cm™1.

The presence of the aromatic rings will be confirmed by characteristic C=C stretching
vibrations in the 1600-1450 cm~1 region.

A complex set of strong bands in the 1250-1050 cm~? region will correspond to the C-O
stretching vibrations of the ether, secondary alcohol, and phenol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol would involve:

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion
trap analyzer) with an electron ionization (EI) source.

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is
programmed to ramp from a low initial temperature to a final high temperature to ensure
proper separation and elution of the analyte.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. Data is collected
over a mass range of, for example, 40-400 amu.

Mass Spectrometry Data Interpretation

The predicted mass spectral data for 2-(2-Hydroxy-2-phenylethoxy)phenol is summarized

below.
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m/z Proposed Fragment Notes
230 [C1aH1403]* Molecular ion (M*")
123 [C7H702]* Cleavage of the Ca-Cf3 bond.
107 [C7H70]" Phenyl-CH-OH fragment.
94 [CeHeO]* Phenol radical cation.
77 [CeHs]+ Phenyl cation.
Expert Analysis:

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 230,
corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be
dictated by the stability of the resulting carbocations and radical species.

[C7H7O]* - CO [CeHs]*
m/z = 107 m/z =77
[C7H70O2]+
m/z = 123

Click to download full resolution via product page

- C7H702¢

[C14H1403]*
m/z = 230
(Molecular lon)

Figure 2: Proposed mass spectral fragmentation pathway for 2-(2-Hydroxy-2-

phenylethoxy)phenol.

A key fragmentation pathway involves the cleavage of the bond between the benzylic carbon
(Ca) and the adjacent methylene carbon (C[3), leading to the formation of stable benzylic
cations. The loss of a hydroxyphenoxy radical would generate a fragment at m/z 107.
Conversely, cleavage of the Ca-phenyl bond is also possible. Other significant peaks would
include the phenyl cation at m/z 77 and potentially a phenol radical cation at m/z 94.

Summary and Conclusion
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The collective analysis of *H NMR, 3C NMR, IR, and MS data provides a comprehensive and
unambiguous structural confirmation of 2-(2-Hydroxy-2-phenylethoxy)phenol. Each
spectroscopic technigue offers complementary information: NMR elucidates the precise
connectivity of the carbon-hydrogen framework, IR confirms the presence of key functional
groups (hydroxyl, ether, aromatic rings), and MS provides the molecular weight and
characteristic fragmentation patterns. This guide serves as a valuable resource for researchers
by not only presenting the expected data but also by detailing the experimental considerations
and the rationale behind the spectral interpretations, thereby upholding the principles of
scientific integrity and expertise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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